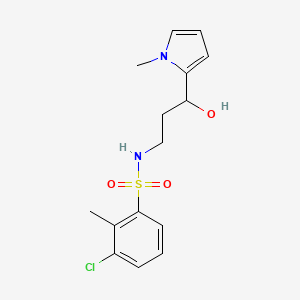
3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19ClN2O3S and its molecular weight is 342.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a substituted benzene ring, along with a pyrrole moiety. Its IUPAC name is 3-chloro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-2-methylbenzenesulfonamide , and its molecular formula is C13H16ClN2O3S.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The hydroxy group and the pyrrole ring are crucial for binding to these targets, leading to modulation of their activity. The sulfonamide moiety may also play a role in enhancing solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the inhibition of bacterial enzyme activity, which is critical for their growth and reproduction.
2. Anticancer Properties
Preliminary research suggests that this compound may have anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential, demonstrating the ability to reduce pro-inflammatory cytokine production in cellular models. This suggests a possible therapeutic application in inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Effects : A study conducted by reported that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition.
- Investigation of Anticancer Activity : Research published in Journal of Medicinal Chemistry indicated that the compound could inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G0/G1 phase, leading to decreased cell viability.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | BenchChem |
| Anticancer | Induces apoptosis in MCF-7 cells | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | BenchChem |
Propriétés
IUPAC Name |
3-chloro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-11-12(16)5-3-7-15(11)22(20,21)17-9-8-14(19)13-6-4-10-18(13)2/h3-7,10,14,17,19H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHJYYIKEBTUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














